![molecular formula C10H15NO B13889582 2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
2,6-Dimethyl-4-[(methyloxy)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(methoxymethyl)-2,6-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the fourth position of the benzene ring, along with two methyl groups at the second and sixth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-2,6-dimethylaniline can be achieved through several methods. One common approach involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(methoxymethyl)-2,6-dimethylaniline typically involves large-scale hydrogenation processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in the chemical industry.
化学反応の分析
Types of Reactions
4-(methoxymethyl)-2,6-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents such as potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted anilines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(methoxymethyl)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(methoxymethyl)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative demethylation, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, depending on the specific context and conditions.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(methoxymethyl)-2,6-dimethylaniline include:
- 2-methoxymethyl-1,4-benzenediamine
- 4-methoxymethylbenzoic acid
- 4-(methoxyphenyl)diphenylmethyl
Uniqueness
What sets 4-(methoxymethyl)-2,6-dimethylaniline apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications in organic synthesis and industrial processes.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
4-(methoxymethyl)-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6,11H2,1-3H3 |
InChIキー |
YCJZLKNEQICBTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N)C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



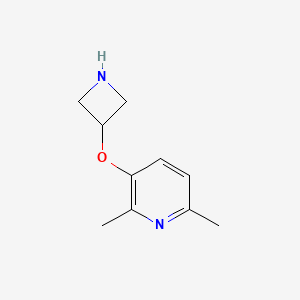
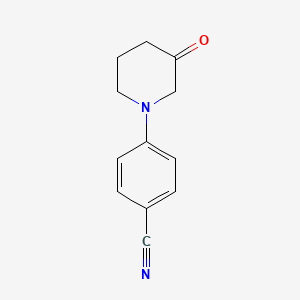
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
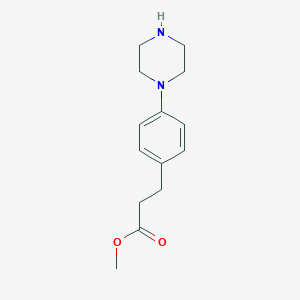
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
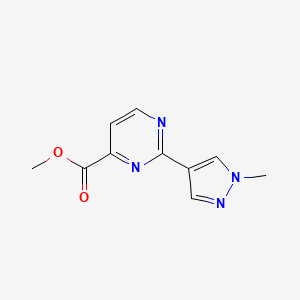
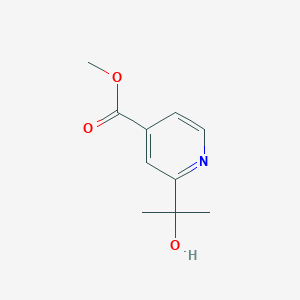

![3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one](/img/structure/B13889569.png)

![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
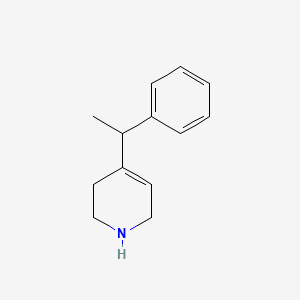
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
